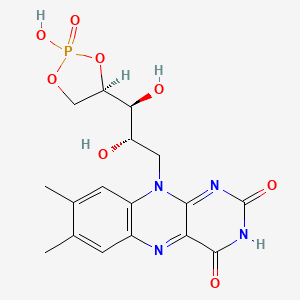

Riboflavin cyclic-4',5'-phosphate

Description

Properties

Molecular Formula |

C17H19N4O8P |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

10-[(2S,3S)-2,3-dihydroxy-3-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]propyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H19N4O8P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12-6-28-30(26,27)29-12/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,26,27)(H,20,24,25)/t11-,12+,14-/m0/s1 |

InChI Key |

CVZKYDYRJQYYDJ-SCRDCRAPSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H]4COP(=O)(O4)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C4COP(=O)(O4)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biological Occurrence and Distribution in Model Systems

The presence of riboflavin (B1680620) cyclic-4',5'-phosphate has been primarily investigated in mammalian tissues, with significant findings in the liver. Concurrently, research has explored its potential existence in non-mammalian organisms, providing a broader perspective on its biological significance.

Detection and Endogenous Levels in Mammalian Tissues

Initial research into the endogenous presence of riboflavin cyclic-4',5'-phosphate has pinpointed the liver as a key location for this compound. The enzyme responsible for its synthesis, FAD-AMP lyase (cyclizing), has been identified in rat liver, and its corresponding cDNA has been amplified from human brain, suggesting a potential presence in neural tissues as well. researchgate.netnih.gov

The liver, a central metabolic hub, has been the primary focus of studies on this compound. Research has successfully detected and quantified this compound in rat liver extracts.

| Tissue | Organism | Concentration (pmol/g fresh tissue) |

| Liver | Rat | 21 ± 10 |

This table presents the quantified level of endogenous this compound in rat liver. researchgate.netnih.gov

While the enzyme for synthesizing this compound has been identified in the human brain, the actual concentration of the compound in this or any other mammalian tissue besides the liver has not yet been reported in the reviewed scientific literature. researchgate.net

Methodological Considerations for Accurate In Vivo Detection

The detection of this compound in vivo presents several analytical challenges. Its low endogenous concentrations, the potential for its chemical formation from the more abundant flavin adenine (B156593) dinucleotide (FAD) during extraction, and its inherent instability in acidic conditions necessitate carefully designed detection protocols. researchgate.netnih.gov

A successful method for its quantification in rat liver involves a specialized protocol to prepare deproteinized extracts that minimizes the risk of chemical artifact formation and degradation of the target compound. researchgate.netnih.gov This method utilizes high-performance liquid chromatography (HPLC) with fluorimetric detection. The identity of the compound is further confirmed by its co-elution with a synthetic standard and its characteristic degradation into flavin mononucleotide (FMN) under acidic conditions. researchgate.netnih.gov

Identification in Non-Mammalian Organisms

The investigation of this compound has extended to non-mammalian model organisms to understand its broader biological distribution and potential evolutionary significance.

Algal Systems as Research Models

The green alga Chlamydomonas reinhardtii is a widely used model organism for studying various metabolic pathways, including those involving flavins. While C. reinhardtii is known to have a complex flavin metabolism and its phototropins utilize FMN as a chromophore, direct detection or specific studies on this compound in this organism have not been reported in the available scientific literature. nih.gov The presence of FAD and FMN in this alga suggests the theoretical possibility of the formation of their cyclic derivative.

Microbial Systems and Related Flavin Derivatives

The yeast Saccharomyces cerevisiae is another key model organism for studying fundamental cellular processes, including flavin metabolism. While S. cerevisiae possesses a well-characterized pathway for the synthesis and degradation of FAD and FMN, there is no direct evidence in the reviewed literature for the endogenous presence of this compound. researchgate.netnih.govnih.gov The known enzymatic machinery in yeast primarily deals with the linear forms of these flavin nucleotides. researchgate.netnih.govnih.gov

Theoretical Considerations of Metabolite Classification

This compound is classified as a metabolite. nih.govebi.ac.ukebi.ac.ukhmdb.ca Specifically, it can be considered a secondary metabolite, which are compounds that are not directly involved in the normal growth, development, or reproduction of an organism. The enzymatic formation of this compound from FAD by FAD-AMP lyase (cyclizing) positions it as a product of a specific metabolic pathway. nih.govwikipedia.orgnih.gov Its potential role as a signaling molecule or a transient intermediate in flavin metabolism is an area of ongoing scientific interest.

Role as a Secondary Metabolite

This compound is classified as a secondary metabolite. Unlike primary metabolites that are essential for the basic survival of an organism, secondary metabolites are often involved in more specialized functions such as defense, signaling, or adaptation to environmental stress.

The specific functions of this compound as a secondary metabolite are still under investigation. However, its formation from the primary metabolite FAD and its subsequent hydrolysis back to FMN suggest a regulatory role. nih.govnih.govnih.gov The transient nature of its existence could allow it to act as a signaling molecule, conveying information about the metabolic state of the cell. nih.govnih.govnih.gov The enzyme responsible for its synthesis, TKFC, is a bifunctional enzyme with both kinase and cyclase activities that are reciprocally inhibited by the substrates of the other activity, further supporting a role in metabolic regulation. uniprot.org

In plants, the parent compound riboflavin has been shown to induce defense responses against pathogens. jipb.netcabidigitallibrary.org It primes the plant's defense mechanisms, leading to a more robust response upon pathogen attack. jipb.netcabidigitallibrary.org While direct evidence for this compound in this process is pending, its existence in plants suggests it could be an intermediate or a signaling component in these defense pathways.

Proposed Functional Classification as a Cofactor

This compound is structurally a flavin mononucleotide (FMN), a well-known class of cofactors essential for a wide range of enzymatic reactions. ebi.ac.uknih.gov Cofactors are non-protein chemical compounds that are required for an enzyme's activity.

The primary evidence for its role as a cofactor stems from its enzymatic production by FMN cyclase, suggesting a deliberate biological synthesis for a functional purpose. nih.govnih.gov The discoverers of this enzymatic pathway proposed that this compound could function as a flavocoenzyme or a regulatory signal. nih.govnih.govnih.gov

The bifunctional nature of the human enzyme that produces it, triokinase/FMN cyclase (TKFC), provides a compelling link to a specific metabolic pathway. nih.govresearchgate.net This enzyme not only synthesizes this compound but also participates in fructose (B13574) metabolism by phosphorylating dihydroxyacetone and glyceraldehyde. nih.govresearchgate.net The cyclase activity is specific to the L-domain of the protein, while the kinase activity requires both the K and L domains. nih.govresearchgate.net This intricate connection suggests that the production of this compound may be directly tied to the cell's carbohydrate metabolism status.

While enzymes that specifically utilize this compound as their primary cofactor have yet to be definitively identified, its classification as an FMN analog makes it a candidate for interacting with FMN-dependent enzymes. Further research is needed to elucidate the specific enzymatic reactions in which this cyclic flavin mononucleotide may participate.

Table 2: Enzymatic Activities Related to this compound

| Enzyme | Organism | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Triokinase/FMN Cyclase (TKFC) / FAD-AMP lyase (cyclizing) | Human, Rat | Flavin Adenine Dinucleotide (FAD) | This compound, Adenosine (B11128) Monophosphate (AMP) | Cytosol |

| Cyclic Phosphodiesterase | Rat | This compound | Flavin Mononucleotide (FMN) | Liver |

Enzymatic Pathways and Regulatory Mechanisms Governing Riboflavin Cyclic 4 ,5 Phosphate Dynamics

Enzymatic Formation: FAD-AMP Lyase (Cyclizing) / FMN Cyclase Activity

The formation of riboflavin (B1680620) cyclic-4',5'-phosphate is catalyzed by the enzyme FAD-AMP lyase (cyclizing), also referred to as FMN cyclase. nih.govwikipedia.org This enzyme facilitates the conversion of flavin adenine (B156593) dinucleotide (FAD) into adenosine (B11128) monophosphate (AMP) and cRF. nih.govnih.gov This reaction represents a novel pathway in flavin metabolism within mammals and points to the potential biological significance of cRF. nih.govnih.gov

Characterization of Enzyme Kinetics and Substrate Specificity

The enzyme responsible for producing riboflavin cyclic-4',5'-phosphate, FAD-AMP lyase (cyclizing) or FMN cyclase, has been studied to understand its functional properties. In rat liver, this enzyme demonstrates a notable affinity for its substrate, FAD, with a Michaelis constant (Km) reported to be in the range of 6-8 microM. nih.govnih.gov

The human version of this enzyme, known as triokinase/FMN cyclase (hTKFC), is a bifunctional enzyme. nih.govresearchgate.net It not only catalyzes the formation of cRF from FAD but also participates in fructose (B13574) metabolism by phosphorylating D-glyceraldehyde and dihydroxyacetone. nih.govresearchgate.net Kinetic studies of hTKFC have revealed that it follows standard hyperbolic kinetics without evidence of substrate cooperativity. nih.gov

The enzyme exhibits a specific requirement for its substrates. The cyclizing lyase activity is dependent on Mn2+ and acts on NDP-X compounds where an internal nucleophilic attack can occur, leading to the formation of a five-atom phosphodiester ring. researchgate.net For instance, the enzyme can split NDP-glucose but not NDP-mannose. researchgate.net Among the tested substrates for its lyase activity, ADP-glucose and FAD were found to be the most efficient. researchgate.net

| Enzyme | Substrate | Km (µM) | Notes |

| Rat Liver FMN Cyclase | FAD | 6-8 | |

| Human TKFC | Dihydroxyacetone (DHA) | 1.6 | 10-fold more efficient than GA |

| Human TKFC | D-Glyceraldehyde (GA) | 18 | |

| Human TKFC | ADP-glucose | High efficiency | |

| Human TKFC | FAD | High efficiency | |

| Human TKFC | UDP-glucose | High | Lower efficiency |

| Human TKFC | UDP-galactose | High | Lower efficiency |

This table summarizes key kinetic parameters of FMN cyclase/TKFC from different sources.

Molecular Identification and Ortholog Analysis (e.g., DAK gene product)

The molecular identity of the enzyme responsible for cRF formation has been elucidated. In humans, this enzyme is encoded by the DAK gene, which stands for dihydroxyacetone kinase. wikipedia.orgsigmaaldrich.com This gene product, also known as triokinase/FMN cyclase (TKFC), is a member of the dihydroxyacetone kinase family. wikipedia.orgsigmaaldrich.com The identification was made by analyzing the peptide-mass fingerprint of the purified rat enzyme, which showed high similarity to mammalian proteins classified as dihydroxyacetone kinases. nih.gov Subsequent cloning and expression of the human gene confirmed its dual function as both a dihydroxyacetone kinase and an FMN cyclase. nih.gov

Orthologs of the DAK gene have been identified in various species, including mice, rats, and yeast, suggesting that this enzymatic function is conserved across different organisms. sigmaaldrich.comnih.gov In humans, the DAK gene is located on chromosome 11. wikipedia.org

Subcellular Localization and Physiological Relevance

The FMN cyclase activity has been primarily identified in the cytosolic fraction of rat liver homogenates. nih.govnih.gov The human protein, TKFC, is also found in the cytosol and the nucleus. proteinatlas.org This localization suggests that the formation of cRF occurs within these cellular compartments.

The existence of a specific enzymatic pathway for the synthesis of cRF points to its biological importance, potentially as a flavocoenzyme or a regulatory signal molecule. nih.govnih.gov The bifunctional nature of the human enzyme, linking flavin metabolism with fructose metabolism, further suggests a role in coordinating these two metabolic pathways. nih.govresearchgate.net

Enzymatic Degradation: Cyclic Phosphodiesterase Activity

The breakdown of this compound is carried out by cyclic phosphodiesterases (PDEs). nih.govnih.gov These enzymes play a crucial role in regulating the levels of cyclic nucleotides within cells. nih.gov

Hydrolysis to 5'-Flavin Mononucleotide (5'-FMN)

A cyclic phosphodiesterase present in rat liver has been shown to hydrolyze this compound to 5'-flavin mononucleotide (5'-FMN). nih.govnih.gov This action effectively terminates any signaling or coenzymatic function of cRF and recycles the flavin moiety back into the main flavin metabolic pathway. wikipedia.org

Enzymatic Specificity and Regulatory Elements

Cyclic nucleotide phosphodiesterases are a diverse family of enzymes with multiple isoforms, each exhibiting different substrate specificities and regulatory properties. nih.gov While the specific PDE isozyme responsible for the degradation of cRF has not been fully characterized, the existence of such an activity in rat liver suggests a regulated process for controlling the intracellular concentration of this cyclic flavin. nih.govnih.gov The regulation of PDE activity itself is complex, involving factors like phosphorylation and allosteric effectors, which could in turn modulate the levels of cRF. nih.gov

Interrelationships within Broader Flavin Metabolic Networks

The metabolism of this compound is intrinsically linked to the central pathways of flavin biosynthesis and the broader network of nucleotide metabolism. Its formation and degradation represent a distinct branch within the well-established routes that produce the essential flavin coenzymes.

Integration with Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) Pathways

Riboflavin (Vitamin B2) is the precursor for the synthesis of its biologically active coenzyme forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). wikipedia.org This conversion occurs through a canonical, sequential two-step process. First, riboflavin is phosphorylated by the enzyme riboflavin kinase to produce FMN (also known as riboflavin-5'-phosphate). researchgate.netwikipedia.orgselleckchem.com Subsequently, FMN is adenylated by FAD synthetase (FMN adenylyltransferase) to form FAD. researchgate.netmdpi.com These coenzymes are vital for a multitude of metabolic redox reactions, including the electron transport chain, fatty acid oxidation, and the metabolism of other B vitamins. wikipedia.orgnih.govoregonstate.edu

A novel enzymatic pathway in mammals establishes a direct link between this primary axis and this compound. nih.govnih.gov Research has identified a specific enzyme activity in the cytosolic fraction of rat liver that cleaves FAD to produce this compound and Adenosine Monophosphate (AMP). nih.govnih.gov This enzyme has been tentatively named FAD-AMP lyase (cyclizing) or FMN cyclase. nih.govebi.ac.uk The reaction demonstrates that FAD, the end-product of the main flavin coenzyme pathway, serves as the direct substrate for the synthesis of this cyclic flavin.

The integration is bidirectional. This compound can be hydrolyzed back into the mainstream flavin pathway. A rat liver cyclic phosphodiesterase has been shown to convert this compound into 5'-FMN, thereby replenishing the FMN pool. nih.govnih.govebi.ac.uk This dynamic interplay suggests a regulatory system where the cell can modulate the levels of FAD, FMN, and the cyclic derivative in response to metabolic needs.

Interactive Table: Key Enzymes in this compound Dynamics

| Enzyme Name (Tentative) | Substrate(s) | Product(s) | Metabolic Role |

| FAD-AMP lyase (FMN cyclase) | Flavin Adenine Dinucleotide (FAD) | This compound + Adenosine Monophosphate (AMP) | Synthesis of cyclic flavin from FAD. nih.govnih.gov |

| Cyclic Phosphodiesterase | This compound | Flavin Mononucleotide (FMN) | Hydrolysis of cyclic flavin to FMN. nih.govnih.gov |

| Riboflavin Kinase | Riboflavin + ATP | Flavin Mononucleotide (FMN) + ADP | Core pathway: FMN synthesis. researchgate.netmdpi.com |

| FAD Synthetase | Flavin Mononucleotide (FMN) + ATP | Flavin Adenine Dinucleotide (FAD) + PPi | Core pathway: FAD synthesis. researchgate.netmdpi.com |

Proposed Biological Functions and Signaling Roles

While research into this compound is ongoing, several biological functions have been proposed based on its structure and metabolic context. The evidence points towards potential roles as both a novel flavocoenzyme and a regulatory signaling molecule. nih.govnih.gov

Hypothesis as a Flavocoenzyme

One of the primary hypotheses is that this compound may function as a flavocoenzyme, similar to FMN and FAD. nih.govnih.gov Flavocoenzymes are essential prosthetic groups for a wide variety of oxidoreductase enzymes, where they mediate electron transfer reactions. wikipedia.orgnih.gov The discovery of a specific enzymatic pathway for the synthesis and degradation of this compound lends support to its biological relevance. nih.govnih.gov It is plausible that a unique set of flavoenzymes may exist that specifically require this cyclic form of FMN for their catalytic activity, although such enzymes have yet to be definitively identified.

Postulated Role as a Regulatory Signal Molecule

The structure of this compound, featuring a cyclic phosphate (B84403) group, is analogous to well-known second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This has led to the strong postulation that it may act as a regulatory signal molecule. nih.govnih.govebi.ac.uk In this role, its intracellular concentration would be tightly controlled by the activities of FMN cyclase (synthesis) and cyclic phosphodiesterase (degradation) in response to external or internal stimuli. Fluctuations in its level could then trigger downstream cellular responses. The Human Metabolome Database also classifies it as a potential secondary metabolite that may serve a role as a signaling molecule. hmdb.ca

Emerging Insights into Biological Significance in Cellular Processes

The biological significance of this compound is underscored by the fundamental importance of flavin metabolism in general. Flavins are indispensable for cellular energy production through the mitochondrial respiratory chain and for protecting against oxidative stress. nih.govnih.gov Riboflavin and its derivatives are known to modulate immune responses and possess anti-inflammatory properties. nih.gov

Recent research in plants has demonstrated a profound link between riboflavin biosynthesis and the coordination of cellular energy with cell-cycle regulation. nih.gov A disruption in the riboflavin pathway in maize was shown to impact mitochondrial respiratory complexes, shift the TCA cycle, and lead to cell-cycle arrest. nih.gov While this research does not directly involve this compound, it highlights the deep integration of flavin metabolism with core cellular processes. As a novel metabolite within this network, the cyclic phosphate is positioned to play a significant role in such fundamental activities. Its discovery opens a new dimension in understanding the regulatory capacity of vitamin B2 metabolites beyond the classical coenzymatic functions of FMN and FAD. nih.govnih.gov

Genetic Determinants and Mutational Analysis Affecting this compound Metabolism

The metabolism of this compound (4',5'-cFMN) is intricately linked to specific genetic determinants, the alteration of which can lead to significant pathological conditions. The primary enzyme responsible for the synthesis of 4',5'-cFMN has been identified, and mutations in its corresponding gene are now recognized as the basis for a distinct inborn error of metabolism.

Investigating Linkages to Specific Gene Mutations

The formation of 4',5'-cFMN from flavin adenine dinucleotide (FAD) is catalyzed by an enzyme that was initially described as FAD-AMP lyase (cyclizing) or FMN cyclase. nih.govwikipedia.org Subsequent research has molecularly identified this enzyme as a bifunctional protein encoded by the TKFC gene, which stands for Triokinase/FMN cyclase. nih.govnih.govuniprot.org This enzyme possesses both triokinase activity, involved in fructose metabolism, and FMN cyclase activity, responsible for producing 4',5'-cFMN. uniprot.orgnih.gov

Mutations in the TKFC gene have been identified in individuals with a rare autosomal recessive disorder known as Triokinase and FMN cyclase deficiency syndrome (TKFCD). nih.govtsinghua-gd.org These mutations are directly linked to the clinical manifestations observed in affected individuals. Studies have pinpointed specific homozygous variants within the TKFC gene, particularly in the region corresponding to the FMN lyase domain, as being causative of the disease. nih.gov The identification of these mutations has been crucial in establishing the genetic basis of this metabolic disorder and has provided a direct link between the integrity of the TKFC gene and the proper metabolism of 4',5'-cFMN.

Table 1: Gene and Enzyme Associated with this compound Synthesis

| Gene Symbol | Enzyme Name | Function | Associated Disorder |

| TKFC | Triokinase/FMN cyclase | Catalyzes the conversion of FAD to this compound and AMP. wikipedia.orguniprot.org | Triokinase and FMN cyclase deficiency syndrome (TKFCD) tsinghua-gd.org |

Functional Consequences of Enzyme Dysregulation

The dysregulation of FMN cyclase activity due to mutations in the TKFC gene has profound functional consequences, leading to the multisystemic features of TKFCD. The clinical phenotypes shared among affected individuals include cataracts, developmental delay, and in some cases, cerebellar hypoplasia, liver dysfunction, microcytic anemia, and fatal cardiomyopathy with lactic acidosis, particularly following febrile illness. nih.govnih.gov

Functional assays, including studies in yeast, have confirmed the deleterious effect of the identified TKFC variants on the protein's function. nih.govnih.gov The disruption of the FMN cyclase domain is thought to lead to a deficiency of 4',5'-cFMN, although the precise role of this molecule is still under investigation. One hypothesis is that the pathology of TKFCD may arise from the disruption of endogenous fructose metabolism due to the enzyme's bifunctional nature. This could lead to the accumulation of toxic by-products. For instance, one affected individual showed elevated urinary galactitol, a substance linked to cataract development in galactosemias. nih.govnih.gov

Furthermore, TKFC has been reported to play a role in regulating the innate antiviral immune response. nih.gov It is speculated that a deficiency in TKFC could lead to impaired immunity, potentially explaining the severe, and in one case fatal, illness observed in an affected individual following a viral infection. nih.gov The diverse and severe clinical outcomes underscore the critical importance of functional FMN cyclase in normal human physiology. The investigation into the consequences of its dysregulation continues to provide insights into the biological significance of this compound.

Table 2: Reported Clinical Phenotypes in Triokinase and FMN Cyclase Deficiency Syndrome (TKFCD)

| Phenotype | Description | Reference |

| Cataracts | Opacification of the lens of the eye. | nih.govnih.gov |

| Developmental Delay | Significant lag in a child's physical, cognitive, behavioral, emotional, or social development. | nih.govnih.govnih.gov |

| Cerebellar Hypoplasia | Reduced size of the cerebellum. | nih.gov |

| Liver Dysfunction | Impaired function of the liver. | nih.govnih.gov |

| Microcytic Anemia | Presence of small, often hypochromic, red blood cells. | nih.gov |

| Cardiomyopathy | Disease of the heart muscle that makes it harder for the heart to pump blood. | nih.govnih.govnih.gov |

| Lactic Acidosis | Buildup of lactate (B86563) in the body, which results in an excessively low pH in the bloodstream. | nih.gov |

Research Methodologies for Analysis and Structural Characterization

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating cFMN from complex biological matrices and from other structurally similar flavins, such as riboflavin (B1680620), flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD). nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with fluorimetric detection stands as a primary method for the sensitive and specific determination of flavin compounds, including cFMN. nih.govresearchgate.net This technique leverages the natural fluorescence of the flavin molecule's isoalloxazine ring. mdpi.com

Reversed-phase HPLC, typically using a C18 column, is the most common approach for separating flavins. nih.govresearchgate.net The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as acetate (B1210297) or phosphate (B84403), adjusted to a specific pH to achieve optimal separation. nih.govuq.edu.au Isocratic or gradient elution can be employed depending on the complexity of the sample matrix. researchgate.net

Fluorimetric detection provides high sensitivity, with detection limits for flavins reaching the picomole or nanomolar range. nih.govresearchgate.net The excitation and emission wavelengths are set to maximize the signal for the flavin of interest. For riboflavin and its derivatives, excitation is typically set around 440-450 nm, with emission monitored at approximately 520-530 nm. mdpi.comuq.edu.au This method is capable of differentiating riboflavin from its phosphorylated forms like FMN and from photodegradation products. nih.gov

Table 1: Typical HPLC Parameters for Flavin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with buffer (e.g., 0.01 M KH2PO4, 0.05 M acetate) | nih.govuq.edu.au |

| Elution | Isocratic or Gradient | researchgate.net |

| Detection | Fluorimetric | nih.govresearchgate.net |

| Excitation Wavelength (λex) | ~440-450 nm | mdpi.comuq.edu.au |

| Emission Wavelength (λem) | ~520-530 nm | researchgate.netmdpi.com |

The detection of endogenous cFMN presents significant challenges due to its very low concentration in tissues, its acid lability, and the potential for it to be artificially generated from the chemical decomposition of the much more abundant FAD during sample processing. nih.gov Therefore, a carefully optimized sample preparation protocol is critical.

A devised protocol for extracting cFMN from rat liver tissue involved rapid deproteinization while meticulously avoiding conditions known to cause its chemical formation or degradation. nih.gov Key steps include minimizing the sample's exposure to acidic conditions, under which cFMN is unstable. The identity of the extracted compound as cFMN was confirmed by its co-elution with an authentic cFMN standard during HPLC analysis and by observing its characteristic degradation into a mix of 5'-FMN and 4'-FMN upon acid treatment. nih.gov Through such optimized protocols, researchers have successfully measured endogenous cFMN in rat liver extracts at concentrations of approximately 21 ± 10 pmol/g of fresh tissue. nih.gov Control experiments are crucial to verify that the measured cFMN is genuinely from the tissue and not an artifact of the extraction process. nih.gov

Spectroscopic Approaches for Structural Elucidation and Confirmation

While chromatography separates the compound, spectroscopy is essential for confirming its molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of flavins. mdpi.com For riboflavin, 1H NMR spectra provide characteristic signals that confirm its identity. Key signals include those from the methyl groups on the isoalloxazine ring (at approximately δ 2.30 and 2.40) and the aromatic protons (around δ 7.77 and 7.79). mdpi.com The signals from the ribityl side chain are also identifiable. The structure of cFMN, as a cyclic phosphate ester of riboflavin, would be confirmed by distinct shifts in the signals of the ribityl protons involved in the phosphate ring, specifically at the 4' and 5' positions, alongside the characteristic flavin signals. The identity of an isolated compound can be unequivocally confirmed by spiking the sample with a known standard and observing the enhancement of the corresponding signals in the NMR spectrum. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize flavins based on their distinct light absorption profile. mdpi.comunomaha.edu The isoalloxazine ring system of flavins gives rise to a characteristic absorbance spectrum with multiple peaks. For riboflavin and its derivatives, these peaks are typically observed at wavelengths around 224, 268, 372, and 446 nm. mdpi.comunomaha.edu The peak around 440-450 nm is responsible for the yellow color of these compounds. unomaha.edu The exact position and intensity of these peaks can be influenced by the solvent and pH. unomaha.edu This spectral signature is a key feature used in the initial identification and characterization of cFMN. mdpi.com

Table 2: Characteristic UV-Vis Absorption Maxima for Flavins

| Wavelength (nm) | Reference |

|---|---|

| ~224 nm | mdpi.com |

| ~268 nm | mdpi.com |

| ~372 nm | mdpi.com |

| ~446 nm | mdpi.com |

Addressing Methodological Challenges in Flavin Research

Research on cFMN and other flavins is fraught with methodological difficulties. A primary challenge is the accurate quantification of low-concentration flavins like cFMN in the presence of highly abundant related compounds such as FAD. nih.gov As mentioned, the chemical instability of the target molecule and the potential for artifactual formation during sample preparation are significant hurdles that require highly specific and gentle extraction protocols. nih.gov

Broader challenges in the field include understanding the compartmentalization of different flavin cofactor pools within the cell and its organelles. frontiersin.org The mechanisms of membrane trafficking, homeostatic control, and the delivery of these cofactors to their specific apo-proteins are complex and not fully elucidated. frontiersin.orgnih.gov Elucidating these pathways is critical because impairments in flavin homeostasis are linked to numerous diseases. frontiersin.org Therefore, developing analytical methods that can not only quantify but also locate these molecules within subcellular compartments remains a significant goal in flavin research.

Instability and Chemical Degradation Pathways of the Compound

A primary challenge in the study of riboflavin cyclic-4',5'-phosphate is its chemical lability, particularly its susceptibility to acid-catalyzed degradation. nih.gov Exposure to acidic conditions causes the cyclic phosphate ring to open, yielding a mixture of its isomers, riboflavin 5'-monophosphate (5'-FMN) and riboflavin 4'-monophosphate (4'-FMN). nih.gov This degradation pathway complicates sample preparation and analysis, as conditions must be carefully controlled to maintain the integrity of the cFMN molecule. nih.gov

Furthermore, the analytical process is also challenged by the chemical degradation of other flavins into cFMN. Specifically, flavin adenine dinucleotide (FAD), which is typically present in biological samples in much higher concentrations, has a tendency to decompose chemically to form cFMN. nih.gov This necessitates the development of extraction and analysis protocols that minimize the conditions prone to this chemical conversion, ensuring that the detected cFMN is of biological origin and not an artifact of the procedure. nih.gov The broader family of flavins is also known to be sensitive to light and high temperatures, which can lead to the formation of degradation products like lumichrome (B1664701) and lumiflavin, further underscoring the need for careful sample handling. nih.govjournalwjarr.com

Interference from Abundant Flavin Species

The accurate quantification of cFMN is significantly hampered by interference from other flavin species that are far more abundant in biological tissues and commercial preparations. nih.gov The low endogenous concentrations of cFMN, found to be around 22 ± 11 pmol/g in fresh rat liver tissue, are easily obscured by the presence of high levels of FAD and FMN. nih.gov

The main analytical difficulties include:

Low Physiological Concentration : The naturally occurring levels of cFMN are very low, requiring highly sensitive detection methods. nih.gov

FAD Decomposition : As mentioned, the more abundant FAD can chemically degrade into cFMN during sample extraction, artificially inflating the measured concentration. nih.gov

Presence of Isomers : Commercial FMN preparations are often a mixture of different flavin phosphates. nih.gov High-performance liquid chromatography (HPLC) analysis has revealed that these preparations can contain not only the primary riboflavin 5'-phosphate (70-75%) but also riboflavin 4'-phosphate, riboflavin 3'-phosphate, and various diphosphate (B83284) forms. nih.gov Any analytical method for cFMN must be able to resolve it from these closely related isomers. nih.govnih.gov

To address these issues, analytical protocols must be meticulously designed to separate cFMN from other flavins and to prevent the artifactual formation of the compound during sample workup. nih.gov

| Challenge | Description | Primary Interfering Species | Mitigation Strategy | Reference |

| Acid Lability | The cyclic phosphate ring is unstable in acidic conditions, degrading into isomers. | N/A | Avoid acidic conditions during sample preparation and analysis; minimize exposure time if unavoidable. | nih.gov |

| Artifactual Formation | The more abundant FAD can chemically decompose into cFMN during sample processing. | Flavin adenine dinucleotide (FAD) | Devise protocols that avoid conditions known to promote FAD degradation. | nih.gov |

| Co-elution/Interference | Low concentrations of cFMN are difficult to distinguish from highly abundant, structurally similar flavins. | Riboflavin 5'-monophosphate (FMN), Riboflavin 4'-monophosphate, other FMN isomers | Utilize high-resolution separation techniques like HPLC with specific detection. | nih.govnih.gov |

Development of Novel Analytical Platforms for Research Applications

The challenges associated with cFMN analysis have spurred the development of novel analytical platforms. These advanced systems aim to provide the sensitivity, selectivity, and speed required for accurate research applications, moving beyond traditional methods to incorporate cutting-edge sensor technology.

Design and Fabrication of Bio/Nanosensors Utilizing Flavin Derivatives

Modern sensor design for flavin analysis is increasingly focused on bio/nanosensors that offer superior performance characteristics. These sensors often incorporate nanomaterials to enhance signal transduction and may use biological molecules for specific recognition.

Examples of such innovative platforms include:

Nanocomposite-Based Sensors : Researchers have fabricated sensors using binary transition metal oxide (e.g., ZnO-MnO) core-shell nanocomposites on glassy carbon electrodes. researchgate.net These materials create a unique, hierarchically structured surface that enhances electrochemical activity and sensitivity for riboflavin detection. researchgate.net

Carbon Nanotube Sensors : Single-walled carbon nanotubes (SWCNTs) are another promising material due to their unique photophysical properties, such as intrinsic near-infrared (NIR) fluorescence and high photostability, making them ideal for in vivo sensing applications. nih.gov

Quantum Dot-Based Nanosensors : Quantum dots are used as signal reporters in nanosensors because of their exceptional photostability compared to traditional organic dyes. nih.gov

Fluorogenic RNA-Based Biosensors (FRBs) : A particularly innovative approach involves the use of FRBs. nih.gov These biosensors combine the high selectivity of RNA aptamers—short nucleic acid sequences that can bind specific targets—with a fluorescence reporting mechanism. nih.gov An FRB could theoretically be designed to specifically recognize this compound, providing a highly selective and sensitive detection platform suitable for applications in living cells. nih.gov

Electrochemical and Optical Detection Principles in Research Devices

The novel sensor platforms rely on advanced electrochemical and optical principles to quantify flavins with high precision.

Electrochemical Detection: Electrochemical methods leverage the redox properties of the flavin isoalloxazine ring. journalwjarr.com Techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) are commonly employed. researchgate.netnih.gov For instance, on an unmodified screen-printed carbon electrode (SPCE), riboflavin exhibits a distinct oxidation peak at approximately -0.136 V in an acidic buffer solution (pH 2), allowing for quantification. nih.gov The electrochemical behavior can vary with pH; in media with a pH below 6, a reversible two-electron reaction is typically observed, while at a pH above 6, the reaction proceeds in two separate one-electron steps. xmu.edu.cn These methods form the basis for cost-effective and highly sensitive sensors capable of detecting riboflavin at nanomolar (nM) to micromolar (µM) concentrations. researchgate.netnih.gov

Optical Detection: Optical methods, particularly those based on fluorescence, are widely used due to their high sensitivity. journalwjarr.com

Fluorimetric HPLC Detection : High-performance liquid chromatography coupled with a fluorescence detector (HPLC-FL) is a powerful technique for analyzing flavins. nih.gov It allows for the physical separation of cFMN from interfering compounds before its quantification based on its native fluorescence, providing both selectivity and sensitivity. nih.goveuropa.eu

Fluorescence-Based Nanosensors : These sensors operate on principles like fluorescence resonance energy transfer (FRET) or photoinduced electron transfer. nih.gov In a fluorogenic RNA-based sensor, for example, the binding of the target molecule (e.g., cFMN) to the RNA aptamer induces a conformational change in the sensor, which in turn activates a "light-up" aptamer module, causing a fluorogenic dye to fluoresce. nih.gov This "off-to-on" switching mechanism provides a direct and sensitive readout of the target concentration. nih.gov

| Platform / Principle | Description | Advantages | Key Techniques | Reference |

| Electrochemical Sensors | Devices that measure changes in electrical properties (e.g., current) resulting from the redox reaction of riboflavin at an electrode surface. | Cost-effective, rapid, high sensitivity, suitable for miniaturization. | Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), Differential Pulse Voltammetry (DPV). | researchgate.netnih.govxmu.edu.cn |

| Optical (Fluorimetric) Detection | Methods that quantify the compound based on its intrinsic fluorescence after excitation with light. | Very high sensitivity, high specificity when coupled with separation techniques. | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL). | nih.goveuropa.eu |

| Bio/Nanosensors | Advanced sensors incorporating nanomaterials (e.g., nanocomposites, SWCNTs) or biological recognition elements (e.g., RNA aptamers). | Enhanced sensitivity and selectivity, potential for in vivo and real-time monitoring. | Fluorescence-based sensing, electrochemical detection on modified electrodes. | researchgate.netnih.govnih.gov |

Chemical Synthesis and Analogue Development for Mechanistic and Functional Probes

Synthetic Routes for Riboflavin (B1680620) cyclic-4',5'-phosphate in Research Contexts

The generation of riboflavin cyclic-4',5'-phosphate (cRF) in a laboratory setting is primarily achieved through phosphorylation of riboflavin. While enzymatic methods can produce cRF from FAD, chemical synthesis offers a more direct and scalable approach for research purposes. nih.govnih.govnih.gov

The principal chemical strategy for synthesizing this compound involves the reaction of riboflavin with a phosphorylating agent. One common method utilizes phosphorus oxychloride (POCl₃) in an organic solvent. This reaction proceeds through the formation of a key intermediate, riboflavin 4',5'-cyclic phosphorochloridate.

A typical synthetic route involves the esterification of riboflavin with POCl₃ in a suitable solvent, such as acetonitrile (B52724) or γ-butyrolactone, often with a catalyst like pyridine (B92270). google.comnih.gov The reaction temperature is generally maintained between 20°C and 50°C. The molar ratio of riboflavin to POCl₃ is a critical parameter that requires optimization to favor the formation of the cyclic intermediate over other phosphorylated species. An excess of the phosphorylating agent can lead to the formation of undesired by-products, including isomeric mono- and polyphosphates. Subsequent hydrolysis of the cyclic phosphorochloridate intermediate yields this compound.

The table below summarizes a general phosphorylation reaction.

| Parameter | Condition | Purpose |

| Starting Material | Riboflavin | The flavin backbone to be phosphorylated. |

| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | Introduces the phosphate (B84403) group. |

| Solvent | γ-Butyrolactone, Acetonitrile | Provides a reaction medium. |

| Catalyst | Pyridine | Facilitates the esterification reaction. |

| Temperature | 30°C - 35°C | Controls the reaction rate and selectivity. |

| Reaction Time | 15 - 60 minutes | Allows for the formation of the intermediate. |

In many industrial processes aimed at producing riboflavin 5'-monophosphate (FMN), the cyclic intermediate is not isolated but is directly hydrolyzed in the reaction mixture. google.comnih.gov However, for research applications where the cyclic phosphate itself is the desired product, isolation and purification are necessary.

Following the phosphorylation reaction, the initial solid materials, which may include unreacted riboflavin and impurities, are often removed by filtration. The filtrate, containing the cyclic phosphorochloridate, then undergoes a controlled hydrolysis step. For the isolation of the cyclic phosphate, techniques such as High-Performance Liquid Chromatography (HPLC) are employed. nih.govnih.gov The purity and identity of the isolated this compound can be confirmed through various analytical methods, including UV-visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Preparation and Characterization of this compound Analogues

The synthesis of analogues of this compound, particularly those with modified phosphate groups, provides valuable probes for studying enzymatic mechanisms.

A key analogue is the phosphorothioate (B77711) derivative, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. The synthesis of riboflavin 4',5'-cyclic phosphorothioate is achieved by reacting riboflavin with thiophosphoryl chloride (PSCl₃) in a solvent like trimethyl phosphate. This reaction is analogous to the phosphorylation with POCl₃. The resulting cyclic phosphorothioate is a crucial intermediate for the synthesis of other phosphorothioate flavins.

Analogues of riboflavin and its phosphorylated derivatives are instrumental in probing the active sites and reaction mechanisms of flavoenzymes. The phosphorothioate analogue of FMN, riboflavin 5'-phosphorothioate (5'-FMNS), which is synthesized from the cyclic phosphorothioate, has been used to study NADPH-cytochrome P-450 reductase.

In one study, 5'-FMNS was found to be fully capable of reconstituting the enzymatic activity of NADPH-cytochrome c reductase that had been depleted of its native FMN cofactor. This demonstrates that the phosphorothioate analogue can effectively replace FMN in this enzyme system. The binding and reconstitution were monitored using fluorometric and absorbance spectrophotometry, which showed that the fluorescence of 5'-FMNS was quenched upon binding to the FMN-free enzyme, similar to the natural cofactor.

A broader range of riboflavin analogues, with modifications to the isoalloxazine ring, have also been evaluated for their chemical and enzymatic properties, including their redox potentials and their ability to bind to flavin-binding proteins and be processed by flavin-metabolizing enzymes. nih.gov

This compound as a Precursor or Intermediate in Flavine Derivative Synthesis

This compound and its related cyclic intermediates are not only targets of synthesis but also serve as valuable precursors for creating other flavin derivatives. The inherent reactivity of the cyclic phosphate ester allows for its conversion into other important flavin compounds.

A prime example is the use of riboflavin 4',5'-cyclic phosphorothioate as an intermediate. The alkaline hydrolysis of this cyclic compound readily yields riboflavin 5'-phosphorothioate (5'-FMNS). This synthetic strategy provides a direct route to this important FMN analogue, which is a valuable tool for studying the mechanisms of flavoenzymes where the phosphate moiety is involved in catalysis or binding. This demonstrates the utility of the cyclic structure as a stepping stone to generate novel flavin probes.

Pathways to Riboflavin-5'-phosphate Production

Riboflavin-5'-phosphate (FMN), a key coenzyme in various metabolic pathways, is produced through both biosynthetic and chemical synthesis routes. wikipedia.orgnih.gov

Biosynthesis:

In most microorganisms, such as bacteria, fungi, and plants, the biosynthesis of riboflavin and its subsequent phosphorylation to FMN is a well-established pathway. wikipedia.orgnih.gov The primary precursors for this pathway are guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. nih.govresearchgate.net The biosynthesis of a single molecule of riboflavin requires one molecule of GTP and two molecules of ribulose 5-phosphate. researchgate.net

The process begins with the hydrolytic opening of the imidazole (B134444) ring of GTP, which then undergoes a series of enzymatic reactions, including deamination, side chain reduction, and dephosphorylation, to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. researchgate.net This intermediate then condenses with 3,4-dihydroxy-2-butanone 4-phosphate, derived from ribulose 5-phosphate, to yield 6,7-dimethyl-8-ribityllumazine. researchgate.net Finally, the dismutation of this lumazine (B192210) derivative produces riboflavin. researchgate.net

The conversion of riboflavin to riboflavin-5'-phosphate is catalyzed by the enzyme riboflavin kinase (flavokinase), which facilitates the phosphorylation of the ribityl side chain at the 5'-position, utilizing a molecule of adenosine (B11128) triphosphate (ATP). nih.gov In some bacteria, such as Bacillus subtilis, a bifunctional enzyme, RibCF, exhibits both flavokinase and FAD synthetase activities. nih.gov

Table 1: Key Molecules in the Biosynthesis of Riboflavin-5'-phosphate

| Molecule | Role |

| Guanosine triphosphate (GTP) | Precursor molecule providing the pyrimidine (B1678525) ring structure. nih.govresearchgate.net |

| Ribulose 5-phosphate | Precursor molecule. nih.govresearchgate.net |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Intermediate in the biosynthetic pathway. researchgate.net |

| 6,7-dimethyl-8-ribityllumazine | Intermediate in the biosynthetic pathway. researchgate.net |

| Riboflavin | Immediate precursor to Riboflavin-5'-phosphate. nih.gov |

| Riboflavin Kinase (Flavokinase) | Enzyme catalyzing the phosphorylation of riboflavin. nih.gov |

| Adenosine triphosphate (ATP) | Phosphate donor in the phosphorylation of riboflavin. nih.gov |

Chemical Synthesis:

The chemical synthesis of riboflavin-5'-phosphate typically involves the direct phosphorylation of riboflavin. researchgate.net A common method utilizes phosphorylating agents such as phosphorus oxychloride (POCl₃) in an organic solvent. google.com To improve the selectivity of the phosphorylation at the 5'-position and to achieve higher yields, various strategies have been developed.

One approach involves the use of partially hydrolyzed phosphorus oxychloride. google.com Another method employs chlorophosphoric acid, prepared by reacting phosphorus oxychloride with water or phosphoric acid. This method is advantageous as it can be carried out at ordinary temperatures without the need for a base like pyridine and simplifies the isolation of the product.

An improved process for the preparation of riboflavin-5'-phosphate involves reacting riboflavin with an excess of phosphorus oxychloride in a lactone solvent, such as γ-butyrolactone, followed by hydrolysis of the reaction mixture. This method offers a more controlled reaction and facilitates the production of the desired 5'-FMN.

Chemical Strategies for Isomerization Control

The selective synthesis of riboflavin-5'-phosphate presents a challenge due to the presence of multiple hydroxyl groups on the ribityl side chain of riboflavin, which can lead to the formation of various phosphate isomers. A key strategy to control this isomerization and favor the formation of the biologically active 5'-isomer involves the formation of a cyclic intermediate, specifically riboflavin-4',5'-cyclo-phosphoric acid ester chloride. google.com

This strategy is outlined in a patented process where riboflavin is reacted with a phosphorylating agent to form the crystalline riboflavin-4',5'-cyclo-phosphoric acid ester chloride. google.com This cyclic intermediate can be isolated and subsequently subjected to hydrolysis and isomerization to yield riboflavin-5'-phosphate. google.com

The process involves the following key steps:

Cyclization: Reaction of riboflavin with a phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to form the riboflavin-4',5'-cyclo-phosphoric acid ester chloride. google.com

Hydrolysis and Isomerization: The isolated cyclic intermediate is then treated with water at elevated temperatures. This step first hydrolyzes the ester chloride to form riboflavin-4',5'-phosphoric acid ester, which then isomerizes to the more stable riboflavin-5'-phosphate. google.com

Termination and Isolation: The isomerization reaction is terminated by the addition of more water, which cools the reaction mixture. The pH is then adjusted to facilitate the crystallization and isolation of either riboflavin-5'-phosphate or its monosodium salt. google.com

This method provides a controlled pathway to the desired 5'-FMN by directing the phosphorylation through a cyclic intermediate, thereby minimizing the formation of other isomers.

Interestingly, the enzymatic formation of riboflavin 4',5'-cyclic phosphate from flavin adenine (B156593) dinucleotide (FAD) has been observed in rat liver, suggesting that this cyclic compound may also have biological relevance, potentially as a flavocoenzyme or a regulatory signal. nih.govnih.gov An enzyme, tentatively named FAD-AMP lyase (cyclizing) or FMN cyclase, is proposed to catalyze this reaction. nih.govnih.gov The formed riboflavin 4',5'-cyclic phosphate can then be hydrolyzed to 5'-FMN by a cyclic phosphodiesterase. nih.govnih.gov

Biotechnological and Microbial Research on Riboflavin and Its Cyclic Phosphate

Microbial Biosynthesis of Riboflavin (B1680620) Precursors and Pathway Intermediates

The initial steps in all microorganisms involve the conversion of GTP to 2,5-diamino-6-ribosyl-amino-4(3H)-pyrimidinedione 5′-phosphate (DARPP), and the conversion of Ru5P to 3,4-dihydroxy-2-butanone-4-phosphate (DHBP). nih.govnih.gov These two intermediates are then condensed by lumazine (B192210) synthase to form 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin. researchgate.netyoutube.com

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical component of cellular metabolism, responsible for generating essential molecules for biosynthesis. nih.gov Its primary role in riboflavin production is to supply the precursor Ribulose-5-phosphate (Ru5P). nih.govresearchgate.netnih.gov The PPP is divided into an oxidative and a non-oxidative branch. nih.govkhanacademy.org The oxidative branch converts glucose-6-phosphate into Ru5P, also producing NADPH, which provides reducing power for biosynthetic reactions. nih.govnih.gov

Enhancing the carbon flux through the PPP is a key strategy for increasing riboflavin yields. frontiersin.org This is often achieved by overexpressing genes encoding key enzymes in the oxidative PPP, such as glucose-6-phosphate dehydrogenase (encoded by the zwf gene) and 6-phosphogluconate dehydrogenase. frontiersin.orgresearchgate.netnih.gov These enzymes directly influence the rate of Ru5P formation from glucose. nih.gov Conversely, deactivating enzymes like ribulose-5-phosphate-3-epimerase (Rpe), which converts Ru5P into xylulose 5-phosphate for entry into other pathways, can minimize the loss of this crucial precursor, thereby channeling more carbon toward riboflavin synthesis. researchgate.netnih.gov

The second essential precursor for riboflavin biosynthesis is Guanosine-5'-triphosphate (GTP), which is produced via the de novo purine (B94841) biosynthesis pathway. nih.govacs.orgnih.gov This pathway starts with phosphoribosyl pyrophosphate (PRPP) and proceeds through a series of ten enzymatic steps to create inosine (B1671953) monophosphate (IMP). nih.gov IMP is a branch point, leading to the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP), which is then phosphorylated to GTP. acs.orgnih.gov

Given that GTP is a direct precursor, its availability is often a rate-limiting factor for riboflavin overproduction. nih.gov Consequently, metabolic engineering efforts frequently target the purine pathway to increase the intracellular pool of GTP. nih.govnih.gov Strategies include overexpressing genes in the GTP branch of the pathway and, critically, deregulating the pathway to overcome feedback inhibition. nih.govnih.gov For instance, knocking out genes in the competing AMP branch or in purine salvage pathways, such as those encoding adenine (B156593) phosphoribosyltransferase (apt) and adenine deaminase (adeC), has been shown to increase riboflavin production by channeling more precursors towards GTP. acs.org The transcriptional regulator PurR, which represses purine biosynthesis, is another common target for deletion to ensure a continuous and high-level supply of GTP. nih.govacs.org

Genetic Engineering Approaches for Modulating Flavin Pathways in Microorganisms

To overcome the tight metabolic regulation in wild-type microorganisms and develop industrial-scale producers, various genetic engineering strategies are employed. frontiersin.orgnih.gov These approaches focus on optimizing the expression of biosynthetic genes, enhancing precursor supply, and eliminating competing pathways to channel metabolic flux towards riboflavin. nih.govnih.gov Industrial producers like Ashbya gossypii, Bacillus subtilis, and Candida spp. have been extensively engineered for this purpose. frontiersin.org

A primary strategy for boosting riboflavin output is to increase the activity of key enzymes within the biosynthetic pathway itself. This is typically achieved by overexpressing the genes (rib genes) that encode these enzymes. researchgate.net

In Bacillus subtilis, the ribA gene product is a bifunctional enzyme (GTP cyclohydrolase II / 3,4-DHBP synthase) that catalyzes the first step from both precursors and is considered a rate-limiting enzyme. nih.govnih.gov Overexpression of the intact ribA gene has been shown to increase riboflavin production by up to 25%. nih.govnih.gov Similarly, in Ashbya gossypii, analysis has revealed that low mRNA levels of the RIB genes are a significant bottleneck, and their overexpression leads to a substantial increase in riboflavin yield. researchgate.net

Modular engineering, where the pathway is divided into separate modules that can be expressed at different levels, has also proven effective. In Escherichia coli, separating the riboflavin operon from the gene for riboflavin kinase/FAD synthetase (ribF) allowed for optimized ratios of the enzymes, leading to high titers of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). researchgate.netnih.gov

Table 1: Key Enzymes in the Riboflavin Biosynthetic Pathway and Genetic Engineering Targets

| Enzyme | Gene (B. subtilis) | Gene (A. gossypii) | Function | Engineering Strategy |

|---|---|---|---|---|

| GTP cyclohydrolase II / 3,4-DHBP synthase | ribA | RIB1, RIB3 | Catalyzes the initial steps from GTP and Ru5P. nih.govnih.gov | Overexpression to increase precursor conversion. nih.gov |

| Pyrimidine (B1678525) deaminase/reductase | ribG | RIB2, RIB7 | Catalyzes intermediate steps in the pyrimidine branch. asm.orgnih.gov | Overexpression. nih.gov |

| 6,7-dimethyl-8-ribityllumazine synthase | ribH | RIB4 | Condenses the two branches to form DRL. nih.govresearchgate.net | Overexpression. nih.gov |

Microbial riboflavin synthesis is tightly controlled at the levels of transcription and translation to prevent overproduction. frontiersin.orgnih.govnih.gov A primary mechanism in many bacteria, including B. subtilis, is the FMN riboswitch, an RNA regulatory element located in the 5' untranslated region of the rib operon mRNA. researchgate.netmdpi.com When intracellular levels of FMN (a riboflavin derivative) are high, FMN binds to the riboswitch, causing a conformational change in the mRNA. mdpi.com This change can lead to premature termination of transcription or block the ribosome binding site to inhibit translation, effectively shutting down the pathway. nih.govnih.govmdpi.com A key genetic engineering strategy is to delete this FMN riboswitch, which uncouples the pathway from feedback inhibition and leads to significant overproduction of riboflavin. frontiersin.org

In addition to riboswitches, transcription factors play a crucial regulatory role. In Candida famata, riboflavin synthesis is repressed by iron availability through the Sef1 transcription factor. mdpi.com In Ashbya gossypii, regulation is linked to oxidative stress and sporulation, involving the interplay of histone deacetylases that modify chromatin structure at the RIB gene loci. mdpi.com Engineering these regulatory systems is a powerful approach to enhance production. For example, deleting the purR gene, which encodes a repressor of the purine synthesis pathway, is a common tactic to increase the supply of the GTP precursor. nih.gov

Future Directions and Emerging Research Avenues

Elucidating the Complete Spectrum of Biological Roles for Riboflavin (B1680620) cyclic-4',5'-phosphate

The discovery of an enzyme in rat liver, FAD-AMP lyase (cyclizing), capable of specifically producing Riboflavin cyclic-4',5'-phosphate from Flavin adenine (B156593) dinucleotide (FAD), strongly suggests that its formation is not a random event but a controlled biological process. nih.gov This points toward specific, yet-to-be-defined biological roles. Initially considered a mere metabolite or a byproduct, evidence now suggests it may act as a regulatory signal or a novel flavocoenzyme. nih.govhmdb.ca

Future research must move beyond its characterization as a simple metabolite. ebi.ac.ukebi.ac.uk A key avenue will be to investigate its potential role as a signaling molecule, akin to cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in a vast array of cellular processes. nih.gov The structural similarity of this compound to these well-known cyclic nucleotides invites exploration into whether it can modulate the activity of kinases, phosphatases, or ion channels. nih.gov Furthermore, its potential involvement in protecting organisms from reactive oxygen species and its impact on metabolic homeostasis are areas ripe for investigation. oregonstate.edunih.gov

Identifying and Characterizing Novel Enzymatic Interactions and Binding Partners

A critical step in understanding the function of this compound is to identify the proteins that interact with it. The enzyme responsible for its synthesis, initially termed FMN cyclase, has been identified as a dihydroxyacetone kinase. nih.govnih.gov This dual-functionality is intriguing and suggests a potential link between flavin metabolism and carbohydrate metabolism. The hydrolysis of this compound to FMN by cyclic phosphodiesterases has also been observed, indicating a mechanism for terminating its signal or recycling its components. nih.gov

Future research should focus on identifying other proteins that bind to, are regulated by, or metabolize this cyclic flavin. Techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screens can be employed to discover novel binding partners. Once identified, the functional consequences of these interactions must be characterized. This includes determining binding affinities, kinetic parameters, and the allosteric effects of this compound on enzyme activity. The discovery of such interactions will be pivotal in placing this molecule within the broader context of cellular biochemistry.

Table 1: Known and Potential Protein Interactions of this compound

| Interacting Protein/Enzyme | Organism | Nature of Interaction | Potential Significance |

| FAD-AMP lyase (cyclizing) / Dihydroxyacetone kinase | Rat (Liver) | Synthesis of this compound from FAD. nih.govnih.gov | Links flavin metabolism with carbohydrate metabolism. nih.gov |

| Cyclic Phosphodiesterase | Rat (Liver) | Hydrolysis to FMN. nih.gov | Signal termination or recycling of the molecule. |

| Phototropins (LOV domains) | Plants | FMN is the chromophore; potential for cyclic FMN interaction is speculative. nih.gov | Could modulate light-sensing pathways. |

| Ferredoxin reductase-like proteins | Various | FMN-binding domains are common. ebi.ac.uk | Potential regulatory role in electron transport chains. |

Exploring Potential Regulatory Networks Beyond Known Flavin Metabolism

The roles of flavins like FAD and FMN as coenzymes in countless redox reactions are well-established. oregonstate.eduwikipedia.org They are integral to energy metabolism, DNA repair, and the metabolism of other vitamins. oregonstate.eduebi.ac.uk The emergence of this compound suggests a potential expansion of the flavin regulatory repertoire beyond these canonical roles.

An exciting avenue of research is to explore whether this cyclic flavin acts as a signaling molecule that integrates different metabolic pathways. For example, its synthesis from FAD and its link to a dihydroxyacetone kinase suggest it could be a sensor of cellular energy status, influencing pathways beyond flavin biosynthesis itself. nih.govnih.gov Research could investigate its effects on gene expression, potentially identifying transcription factors or signaling cascades that are responsive to its cellular concentration. This could unveil novel regulatory networks that connect flavin status to broader cellular processes like cell growth, differentiation, and apoptosis, similar to how other cyclic nucleotides function. nih.gov

Advancements in High-Throughput Research Methodologies for Flavinomics

The study of the complete set of flavins and their interacting molecules within a cell, or "flavinomics," will be greatly accelerated by advancements in high-throughput technologies. nih.govpharmafeatures.com These methodologies allow for the rapid and simultaneous analysis of a large number of samples, which is crucial for identifying the subtle and complex roles of molecules like this compound.

Modern mass spectrometry techniques, coupled with liquid chromatography (HPLC), are essential for the sensitive detection and quantification of flavins in various biological samples. nih.gov The development of high-throughput screening (HTS) assays will be critical for identifying compounds that modulate the synthesis or degradation of this compound, as well as for screening for its biological effects across a wide range of cellular models. nih.govtechnologynetworks.com Furthermore, microfluidic devices offer a promising platform for studying cellular responses to this molecule in a controlled and miniaturized environment, reducing reagent consumption and allowing for precise spatiotemporal control of stimuli. nih.govtechnologynetworks.com The integration of these technologies will enable a more comprehensive understanding of the flavinome and the specific place of this compound within it. technologynetworks.com

Table 2: High-Throughput Methodologies for Flavinomics Research

| Methodology | Application for this compound Research | Potential Insights |

| High-Performance Liquid Chromatography (HPLC) | Quantification in tissues and cells. nih.gov | Determine cellular concentrations under different physiological conditions. |

| Mass Spectrometry (MS) | Identification and structural confirmation. | Unambiguous identification and characterization of the molecule and its metabolites. |

| High-Throughput Screening (HTS) | Screening compound libraries for modulators of its synthesis or degradation. nih.govpharmafeatures.com | Discovery of small molecules to probe its function. |

| Microfluidics | Studying cellular responses in controlled microenvironments. nih.gov | Analysis of single-cell responses and dynamic signaling events. |

| Next-Generation Sequencing (NGS) | Transcriptomic analysis in response to altered cyclic FMN levels. technologynetworks.com | Identification of gene networks regulated by the molecule. |

Computational and Theoretical Modeling of this compound Interactions and Reactivity

Computational and theoretical approaches are invaluable tools for exploring the properties of molecules like this compound at an atomic level. nih.gov Molecular dynamics (MD) simulations can be used to model the conformational flexibility of the molecule and to predict how it interacts with potential binding partners. nih.govplos.org These simulations provide insights into the binding modes and the specific amino acid residues involved in the interaction, guiding the design of site-directed mutagenesis experiments to validate these predictions. nih.gov

Quantum mechanical calculations can be employed to understand the electronic structure and reactivity of this compound, helping to predict its chemical properties and potential catalytic functions. researchgate.net As computational power increases and algorithms become more sophisticated, these in silico approaches will become increasingly predictive. rsc.orgresearchgate.net For instance, combining molecular dynamics with machine learning can create powerful models to predict structural ensembles and biological activities. rsc.org Such models can be used to virtually screen large libraries of proteins for potential interactors, significantly accelerating the discovery process and providing a deeper understanding of the molecule's structure-function relationships. researchgate.netresearchgate.net

Q & A

Basic Question: What enzymatic pathways are involved in the synthesis and degradation of riboflavin cyclic-4',5'-phosphate (cFMN)?

cFMN is synthesized via the enzyme FAD-AMP lyase (cyclizing) (EC 4.6.1.15), which cleaves FAD into AMP and cFMN . This enzyme has a low Km (~6–8 µM) for FAD, indicating high catalytic efficiency in mammalian systems . Degradation occurs via cyclic phosphodiesterases, which hydrolyze cFMN to riboflavin 5'-monophosphate (FMN) . Researchers should optimize reaction conditions (e.g., pH, temperature) and validate enzyme activity using HPLC or NMR to monitor substrate/product ratios .

Basic Question: What analytical methods are recommended for detecting and quantifying cFMN in biological samples?

cFMN can be detected using:

- HPLC coupled with UV-Vis spectroscopy (λmax ~445 nm for flavins) .

- Enzymatic assays (e.g., flavin-binding proteins) for specificity .

- NMR spectroscopy to distinguish cFMN from isomers like 4'- or 5'-FMN .

Challenges include differentiating cFMN from structurally similar flavins and avoiding isomerization during sample preparation. Pre-treatment with phosphatase inhibitors is critical to preserve cyclic phosphate integrity .

Advanced Question: How can researchers resolve contradictory findings in cFMN synthesis, such as isomer formation during phosphorylation?

Early synthesis methods using monochlorophosphoric acid yielded mixtures of 4'-FMN and 5'-FMN , with the 4'-isomer constituting up to 20% of products . Modern approaches employ:

- Preparative chromatography (TLC or HPLC) to isolate pure cFMN .

- Acid-catalyzed equilibration (pH <2) to convert 4'-FMN to 5'-FMN, followed by cyclic phosphate formation .

Validation via proton magnetic resonance (PMR) or electrophoresis ensures purity . Researchers must report isomer ratios and storage conditions (e.g., pH, temperature) to ensure reproducibility .

Advanced Question: What is the biological significance of cFMN in disease mechanisms, such as colorectal cancer (CRC)?

cFMN is an endogenous metabolite derived from FAD degradation in alkaline conditions . Studies show a negative correlation between plasma riboflavin (precursor to cFMN) and CRC risk, particularly in patients with the MTHFR TT genotype . cFMN may act as a prognostic marker or regulatory molecule in CRC metabolism. Researchers should:

- Quantify cFMN in CRC tissues using UPLC-Q-TOF-MS .

- Investigate interactions with RFVT transporters , which show altered expression in CRC .

Mechanistic studies (e.g., CRISPR knockdown of ribU or flavin cyclases) can clarify cFMN’s role in redox signaling .

Advanced Question: How does cFMN function as a flavocoenzyme or regulatory signal in mammalian systems?

cFMN’s cyclic phosphate structure confers unique redox properties compared to FMN/FAD. Potential roles include:

- Electron transfer in niche enzymatic reactions (e.g., bacterial flavodoxins) .

- Allosteric regulation of metabolic pathways, such as purine synthesis intermediates (e.g., SAICAR) .

Researchers should employ kinetic assays to compare cFMN/FMN binding affinities for flavoproteins and use genetic knockouts to assess phenotypic effects .

Advanced Question: What methodological challenges arise when studying cFMN stability and isomerization in vitro?

cFMN is prone to pH-dependent isomerization :

- In acidic conditions (pH <2), cFMN hydrolyzes to FMN .

- Neutral/alkaline conditions stabilize the cyclic structure but risk oxidation .

Mitigation strategies: - Use buffered solutions (e.g., citrate, pH 6–7) to minimize degradation .

- Store samples at −80°C under inert gas (e.g., N2) to prevent photolysis .

- Monitor stability via time-course HPLC and validate with mass spectrometry .

Advanced Question: How can genetic interactions inform the study of cFMN biosynthesis in microbial systems?

In Bacillus subtilis, the riboflavin transporter ribU negatively interacts with biosynthetic genes (e.g., ribE, ribH), suggesting feedback regulation . Dual transposon sequencing (Dual Tn-seq) reveals:

- Redundancy in phosphatases (e.g., yjbI, yitT) that hydrolyze flavin intermediates .

- Competition between cFMN and FMN/FAD in coenzyme pools .

Researchers should apply transcriptomic profiling (RNA-seq) and metabolomic flux analysis to map cFMN’s regulatory network .

Advanced Question: What are the implications of cFMN’s structural isomerism for drug delivery systems?

cFMN’s cyclic phosphate enhances stability compared to linear FMN, making it a candidate for targeted drug delivery . For example:

- Dendrimer conjugates using cFMN as a ligand for riboflavin receptors .

- pH-responsive release in tumor microenvironments due to cyclic phosphate lability .

Key considerations: - Validate binding specificity using surface plasmon resonance (SPR) .

- Assess pharmacokinetics in vivo with radiolabeled cFMN (e.g., ³H/¹⁴C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.